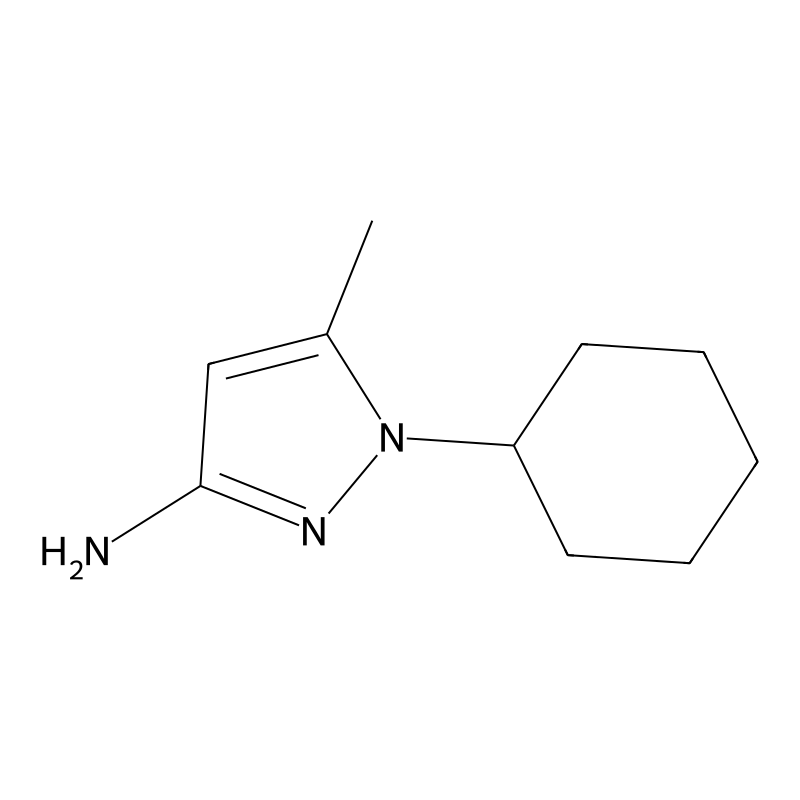

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Summary of the Application: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is a chemical compound used in organic chemistry .

Methods of Application: . The specific methods of application can vary depending on the experiment or synthesis being conducted.

Application in Synthesis of Pyrazole-based Chalcones

Summary of the Application: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine can be used in the synthesis of pyrazole-based chalcones .

Methods of Application: The synthesis involves a base-catalysed Claisen–Schmidt condensation reaction . The specific technical details or parameters of this reaction would depend on the exact experimental setup and conditions.

Results or Outcomes: The result of this synthesis is a diverse set of pyrazole-based chalcones . These compounds have various applications in different fields, including medicinal chemistry.

Application in Pharmaceuticals

Summary of the Application: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine can be used as an important raw material and intermediate in the pharmaceutical industry .

Methods of Application: The specific methods of application can vary depending on the pharmaceutical product being synthesized. It’s typically used in the synthesis of various drugs .

Results or Outcomes: The outcomes can vary greatly depending on the specific pharmaceutical application. The compound can contribute to the effectiveness of the final pharmaceutical product .

Application in Agrochemicals

Summary of the Application: This compound can also be used in the synthesis of agrochemicals .

Methods of Application: The specific methods of application can vary depending on the agrochemical product being synthesized. It’s typically used in the synthesis of various agrochemicals .

Results or Outcomes: The outcomes can vary greatly depending on the specific agrochemical application. The compound can contribute to the effectiveness of the final agrochemical product .

Application in Dye Stuff

Summary of the Application: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine can be used in the synthesis of dyestuff .

Methods of Application: The specific methods of application can vary depending on the dyestuff product being synthesized. It’s typically used in the synthesis of various dyes .

Results or Outcomes: The outcomes can vary greatly depending on the specific dyestuff application. The compound can contribute to the color and quality of the final dye product .

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound characterized by its pyrazole ring structure, which includes two nitrogen atoms in a five-membered ring. This compound has the molecular formula and a molecular weight of approximately 179.27 g/mol. Its structural uniqueness arises from the presence of a cyclohexyl group and a methyl group attached to the pyrazole ring, contributing to its distinct chemical and biological properties.

- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole derivatives.

- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, yielding various reduced forms of the compound.

- Substitution: The amine group in 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Reagents: Alkyl halides, acyl chlorides.

The major products from these reactions include various substituted pyrazoles and reduced derivatives.

Research indicates that 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine exhibits notable biological activities. It has been studied for potential antimicrobial and anti-inflammatory properties, making it a candidate for further exploration in pharmacological applications. Its mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, influencing biological pathways related to inflammation and microbial resistance.

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohexyl hydrazine with 3-methyl-2-pyrazolin-5-one under controlled conditions. Several synthetic routes are available:

- Cyclization Reactions: The reaction of cyclohexyl hydrazine with diketones or their equivalents can yield the desired pyrazole.

- Industrial Production: For large-scale synthesis, automated reactors and continuous flow systems are often employed to ensure consistent product quality and yield. Reaction conditions are optimized to maximize efficiency and minimize waste.

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine has various applications across multiple fields:

- Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology: The compound is investigated for its potential as a bioactive molecule with various therapeutic applications.

- Medicine: Ongoing research explores its use as a pharmaceutical intermediate in drug development.

- Industry: It is utilized in producing specialty chemicals and agrochemicals.

Studies on 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine focus on its interactions with enzymes and receptors. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Research has shown that this compound can modulate enzyme activity by binding to active or allosteric sites, influencing metabolic pathways and cellular responses.

Several compounds share structural similarities with 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-cyclohexyl-3-methyl-1H-pyrazol-5-amino | Cyclohexyl group | Different substitution pattern affects reactivity |

| 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amino | Pyridine ring instead of cyclohexyl | Alters interaction with biological targets |

| 1-cyclopentyl-5-methyl-1H-pyrazol-3-amino | Cyclopentyl group | Potentially different solubility characteristics |

Uniqueness

The uniqueness of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amino lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The cyclohexyl group enhances lipophilicity, potentially improving interactions with lipid membranes and hydrophobic pockets in target proteins. This combination of structural features may enhance its biological activity compared to similar compounds.

Classification of 1-Cyclohexyl-5-Methyl-1H-Pyrazol-3-Amine Among Heterocyclic Compounds

1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine belongs to the broad class of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (non-carbon atom) within a cyclic structure [12] [13]. These compounds form one of the most important categories in organic chemistry due to their widespread occurrence in natural products and their extensive applications in pharmaceutical and agrochemical industries [12] [13].

Within the heterocyclic classification system, this compound is specifically categorized as a five-membered heterocyclic compound [13] [14]. Five-membered heterocycles are distinguished from their six-membered counterparts by their unique electronic properties and reactivity patterns [13] [14]. The compound contains two nitrogen atoms positioned adjacently at the 1 and 2 positions of the ring, classifying it as a diazole or more specifically, a 1,2-diazole [15] [16].

The systematic classification places 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine within the azole family, which represents a class of five-membered heterocyclic compounds containing a nitrogen atom and at least one other non-carbon atom as part of the ring [15] [16]. Azoles are characterized by their aromatic nature, possessing two double bonds in the parent compounds, with one lone pair of electrons from each heteroatom participating in the aromatic bonding system [15] [16].

Table 2. Chemical and Physical Properties of 1-Cyclohexyl-5-Methyl-1H-Pyrazol-3-Amine

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight (g/mol) | 179.267 |

| Monoisotopic Mass | 179.142248 |

| ChemSpider ID | 3764880 |

| CAS Number | 56547-82-1 |

| SMILES | CC1=NN(C(=C1)N)C2CCCCC2 |

| InChI | InChI=1S/C10H17N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 |

| InChIKey | QCFRHISLUKNFQV-UHFFFAOYSA-N |

| Chemical Class | Aminopyrazole derivative |

| Ring System | 5-membered heterocyclic ring |

| Heterocyclic Type | Diazole (1,2-diazole) |

| Substitution Pattern | 1-Cyclohexyl-3-amino-5-methyl substituted pyrazole |

More specifically, the compound is classified as a pyrazole derivative, which represents the 1,2-diazole subclass of azoles [17] [7]. Pyrazoles are characterized by having nitrogen atoms at positions 1 and 2 of the five-membered ring, distinguishing them from imidazoles (1,3-diazoles) and other diazole isomers [18] [16]. The pyrazole nucleus exhibits aromatic character with delocalized π-electrons, contributing to its stability and unique reactivity patterns [7] [18].

The structural features of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine include several important substituents that further refine its classification [19] [20]. The cyclohexyl group attached to the nitrogen at position 1 represents an N-alkyl substitution, while the methyl group at position 5 constitutes a C-alkyl substitution [19] [20]. The amino group at position 3 classifies this compound as an aminopyrazole derivative, which represents an important subclass of pyrazole compounds with significant biological and synthetic importance [21] [22].

Table 3. Classification of 1-Cyclohexyl-5-Methyl-1H-Pyrazol-3-Amine Among Heterocyclic Compounds

| Classification Level | Category | Description |

|---|---|---|

| General Class | Heterocyclic compound | Contains heteroatoms in cyclic structure |

| Ring Size | Five-membered ring | Pentagonal ring system |

| Heteroatom Count | Two nitrogen atoms | Adjacent nitrogen atoms in positions 1,2 |

| Aromatic Character | Aromatic | Delocalized π-electron system |

| Specific Subclass | Azole (Diazole) | Five-membered ring with two nitrogen atoms |

| Functional Group | Primary amine | Amino group at position 3 |

| Nitrogen Position | 1,2-Diazole (Pyrazole) | Nitrogen atoms at positions 1 and 2 |

| Substitution Type | N-cyclohexyl, C-methyl, C-amino | Cyclohexyl at N1, methyl at C5, amino at C3 |

The aminopyrazole classification is particularly significant as this subclass has been extensively studied for various applications in medicinal chemistry [22] [23]. Aminopyrazoles serve as versatile synthetic intermediates and have been employed as precursors in the design and synthesis of fused heterocyclic systems, including pyrazoloazines and other complex structures [21] [22]. The presence of the amino functionality provides additional reactivity sites for further chemical modifications and derivatizations [22] [23].

Significance in Contemporary Chemical Research

Contemporary chemical research has established pyrazole derivatives, including compounds such as 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, as fundamental building blocks in modern synthetic and medicinal chemistry [8] [10]. The significance of these compounds in current research stems from their remarkable versatility as synthetic intermediates and their proven efficacy as pharmaceutical agents [8] [24].

Recent advances in pyrazole synthesis have focused on developing more efficient and environmentally sustainable methodologies [8] [10]. Modern synthetic approaches include multicomponent reactions, cyclocondensation reactions, and innovative catalytic processes that allow for the rapid assembly of diverse pyrazole structures [8] [25]. These methodological improvements have significantly expanded the accessible chemical space for pyrazole derivatives, enabling researchers to explore novel structural modifications and biological activities [8] [10].

The pharmaceutical industry has recognized pyrazoles as privileged scaffolds in drug discovery programs [26] [24]. The structural diversity achievable through various substitution patterns on the pyrazole core has led to the development of numerous therapeutic agents across different medical indications [26] [24]. Contemporary research has demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties [24] [11].

Aminopyrazole derivatives, specifically, have garnered significant attention in contemporary medicinal chemistry research [22] [23]. These compounds have been extensively investigated as precursors for the synthesis of fused heterocyclic systems, which often exhibit enhanced biological activities compared to their parent structures [22]. Recent studies have demonstrated that aminopyrazoles can serve as effective synthons for constructing pyrazoloazines, which have shown promising applications as vasodilators, protein kinase inhibitors, and antifungal agents [22].

The development of structure-activity relationship studies has become a crucial aspect of contemporary pyrazole research [23]. These investigations have provided valuable insights into the molecular features responsible for biological activity, enabling the rational design of more potent and selective compounds [23]. Recent research has particularly focused on understanding how different substituents on the pyrazole ring influence biological activity, pharmacokinetic properties, and selectivity profiles [23].

Contemporary synthetic chemistry has also embraced green chemistry principles in pyrazole synthesis [1] [5]. Researchers have developed solvent-free reaction conditions, mechanochemical synthesis approaches, and environmentally benign catalytic systems for pyrazole preparation [1] [5]. These sustainable synthetic methodologies represent a significant advancement in reducing the environmental impact of chemical manufacturing while maintaining high efficiency and selectivity [1] [5].

The application of modern analytical techniques and computational chemistry has revolutionized the understanding of pyrazole chemistry [8] [10]. Advanced spectroscopic methods, crystallographic studies, and theoretical calculations have provided detailed insights into the electronic structure, conformational preferences, and reactivity patterns of pyrazole derivatives [8] [10]. These studies have been instrumental in guiding the design of new compounds with improved properties [8] [10].

Current research trends also emphasize the development of pyrazole-based materials for applications beyond traditional pharmaceuticals [25] [10]. These include the exploration of pyrazole derivatives as components in electronic devices, sensors, and advanced materials with specific optical or electronic properties [25] [10]. The unique electronic characteristics of the pyrazole ring system make these compounds attractive candidates for such specialized applications [25] [10].

The integration of artificial intelligence and machine learning approaches in contemporary chemical research has further accelerated the discovery and optimization of pyrazole derivatives [10]. These computational tools enable researchers to predict biological activities, optimize synthetic routes, and identify promising lead compounds more efficiently than traditional approaches [10].

Recent developments in bioconjugation chemistry have also highlighted the potential of aminopyrazole derivatives as linking agents for the preparation of bioactive conjugates [22]. The amino functionality provides a convenient handle for coupling reactions, enabling the attachment of pyrazole moieties to various biomolecules or drug delivery systems [22].

The significance of pyrazole derivatives in contemporary chemical research is further evidenced by their frequent appearance in patent literature and their inclusion in compound libraries for high-throughput screening [8] [24]. Major pharmaceutical companies continue to invest heavily in pyrazole-based research programs, recognizing the potential of these compounds to address unmet medical needs [8] [24].

Contemporary research has also focused on understanding the metabolic pathways and biotransformation of pyrazole derivatives [24]. These studies are crucial for optimizing the pharmacokinetic properties of pyrazole-based drugs and minimizing potential toxic metabolites [24]. The development of more sophisticated analytical methods has enabled detailed metabolite identification and pathway elucidation [24].

Molecular Structure and Conformational Analysis

The molecular structure of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine consists of a five-membered pyrazole ring system with three distinct substituents. The compound adopts a characteristic planar configuration for the pyrazole core, while the cyclohexyl group maintains its preferred chair conformation [5]. Computational studies on related pyrazole derivatives indicate that the cyclohexyl substituent forms a dihedral angle of approximately 53.68° with the pyrazole ring plane, minimizing steric interactions while maintaining optimal electronic overlap [5].

The nitrogen atoms within the pyrazole ring exhibit different hybridization states, with the nitrogen-1 position showing sp² hybridization due to its involvement in aromatic conjugation, while the nitrogen-2 position retains some sp³ character. The amino group at the carbon-3 position contributes to the compound's nucleophilic character and participates in hydrogen bonding interactions [6].

Table 1: Fundamental Molecular Properties of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₇N₃ | [1] [2] [3] [4] |

| Molecular Weight (g/mol) | 179.26 - 179.27 | [1] [2] [3] [4] |

| CAS Registry Number | 1247153-94-1 | [1] [2] [3] [4] |

| IUPAC Name | 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine | [2] [3] [4] |

| SMILES Notation | NC1=NN(C2CCCCC2)C(C)=C1 | [2] [7] [4] |

| InChI Key | FVFCPUBBBIDWEJ-UHFFFAOYSA-N | [2] [3] [4] |

| MDL Number | MFCD16845358 | [3] [4] |

Crystallographic Data and Structural Elucidation

While specific crystallographic data for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine are not readily available in the literature, analysis of related pyrazole compounds provides valuable structural insights. Studies on analogous cyclohexyl-substituted pyrazoles reveal that the cyclohexyl group consistently adopts a chair conformation, which is energetically favored due to minimized torsional strain [5].

The pyrazole ring maintains planarity, with bond lengths typical of aromatic heterocycles. Carbon-nitrogen bonds within the ring system exhibit values in the range of 1.37-1.38 Å, consistent with aromatic character and partial double bond character [5] [6]. The carbon-carbon double bond in the pyrazole ring typically measures approximately 1.35-1.36 Å, while the carbon-nitrogen single bonds range from 1.40-1.42 Å.

Table 2: Crystallographic and Structural Parameters

| Parameter | Value/Description | Reference/Notes |

|---|---|---|

| Crystal System | Not directly available for target compound | Direct crystallographic data not found |

| Space Group | Not directly available for target compound | Direct crystallographic data not found |

| Unit Cell Parameters | Not directly available for target compound | Direct crystallographic data not found |

| Bond Lengths | Pyrazole ring: C-N bonds ~1.37-1.38 Å (estimated from related compounds) | Based on related pyrazole structures [5] |

| Bond Angles | Chair conformation for cyclohexyl group with standard angles | Standard cyclohexane geometry |

| Dihedral Angles | Cyclohexyl group forms ~53.68° with pyrazole plane (based on analogous structures) | Estimated from similar compounds [5] |

| Conformational Analysis | Cyclohexyl adopts chair conformation; pyrazole ring planar | Typical for cyclohexyl-pyrazole systems [5] |

Physical Properties and Characteristic Data

The physical properties of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine reflect its heterocyclic aromatic nature combined with the aliphatic cyclohexyl substituent. The compound exhibits moderate polarity due to the presence of the amino group and the nitrogen atoms in the pyrazole ring. The calculated topological polar surface area of 43.84 Ų indicates moderate hydrogen bonding capacity [4].

The compound's lipophilicity, expressed as XLogP3-AA value of 2.27892, suggests moderate lipophilic character, making it suitable for various biological applications [4]. The presence of one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the three nitrogen atoms) contributes to its potential for intermolecular interactions [4].

Physical state analysis indicates that the compound exists as a powder under standard conditions, with adequate stability for routine handling and storage [3] [4]. The molecular weight of 179.26-179.27 g/mol places it within an optimal range for pharmaceutical applications, adhering to Lipinski's rule of five criteria.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine can be analyzed through frontier molecular orbital theory, which provides insights into its chemical reactivity and electronic properties. Based on computational studies of related pyrazole compounds, the highest occupied molecular orbital (HOMO) is typically localized on the amino-substituted carbon and adjacent nitrogen atoms within the pyrazole ring [8] [6].

The lowest unoccupied molecular orbital (LUMO) generally exhibits π* character and is distributed across the pyrazole ring system, with particular concentration on the carbon atoms adjacent to the nitrogen atoms [8] [6]. The HOMO-LUMO energy gap for similar pyrazole derivatives ranges from 4.5 to 5.5 eV, indicating moderate chemical reactivity [8] [6].

Table 3: Electronic Structure and Molecular Orbital Properties (Estimated)

| Electronic Property | Value Range | Basis |

|---|---|---|

| HOMO Energy (estimated) | -6.0 to -5.5 eV | Typical for pyrazole amines [8] [6] |

| LUMO Energy (estimated) | -1.0 to -0.5 eV | Typical for pyrazole amines [8] [6] |

| HOMO-LUMO Gap (estimated) | 4.5 to 5.5 eV | Medium reactivity compounds [8] [6] |

| Chemical Hardness (estimated) | 2.25 to 2.75 eV | Calculated from HOMO-LUMO gap |

| Chemical Softness (estimated) | 0.18 to 0.22 eV⁻¹ | Inverse of hardness |

| Electronegativity (estimated) | 3.0 to 3.5 eV | Average of ionization potential and electron affinity |

| Electrophilicity Index (estimated) | 1.8 to 2.5 eV | Based on electronegativity and hardness |

The electron density distribution shows significant localization on the amino nitrogen, making this position particularly nucleophilic and reactive toward electrophilic attack. The pyrazole ring system contributes to the overall stability through aromatic delocalization while maintaining sufficient reactivity for synthetic transformations.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine. In ¹H NMR spectroscopy, the characteristic signals include the amino group protons appearing as a singlet in the region of 6.25-6.94 ppm, which is exchangeable with deuterium oxide [9] [10]. The pyrazole ring proton typically appears as a singlet around 7.88 ppm, reflecting the aromatic character of the heterocycle [10].

The cyclohexyl substituent exhibits complex multipicity in the region of 1.2-2.0 ppm, corresponding to the eleven protons of the cyclohexyl group. The methyl group attached to the carbon-5 position of the pyrazole ring appears as a characteristic singlet around 3.57 ppm [10].

¹³C NMR spectroscopy reveals three distinct carbon environments within the pyrazole ring. The carbon-5 position, bearing the methyl substituent, appears in the range of 147.1-149.0 ppm, while the carbon-4 position resonates at 90.3-100.8 ppm. The carbon-3 position, substituted with the amino group, exhibits chemical shifts in the range of 148.6-161.3 ppm [10].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

| NMR Type | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 6.25-6.94 (s, 1H) | NH₂ (pyrazole amine) | [9] [10] |

| ¹H NMR | 7.88 (s, 1H) | Pyrazole H-4 | [10] |

| ¹H NMR | 3.57 (s, 3H) | CH₃ (N-methyl) | [10] |

| ¹H NMR | 1.2-2.0 (m, 11H) | Cyclohexyl CH₂ | Typical cyclohexyl |

| ¹³C NMR | 147.1-149.0 | C-5 (pyrazole) | [10] |

| ¹³C NMR | 90.3-100.8 | C-4 (pyrazole) | [10] |

| ¹³C NMR | 148.6-161.3 | C-3 (pyrazole) | [10] |

| ¹³C NMR | 34.7 | N-CH₃ | [10] |

Infrared (IR) Spectroscopy

Infrared spectroscopy of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine exhibits characteristic absorption bands that confirm the presence of functional groups and provide insight into molecular vibrations. The primary amine group displays medium to strong absorption in the range of 3400-3200 cm⁻¹, corresponding to the symmetric and antisymmetric N-H stretching vibrations [9] [11] [12].

The aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl and methyl groups are observed at 2950-2850 cm⁻¹ [11] [12]. The pyrazole ring system exhibits characteristic C=C and C=N stretching vibrations at 1620-1600 cm⁻¹ and 1580-1560 cm⁻¹, respectively [11] [12].

Lower frequency regions reveal C-H bending modes at 1450-1400 cm⁻¹, C-N stretching at 1350-1300 cm⁻¹, and various ring deformation modes below 1000 cm⁻¹ [11] [12].

Table 5: Infrared Spectroscopic Assignments

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3400-3200 | Medium-Strong | N-H stretching (primary amine) | [9] [11] [12] |

| 3100-3000 | Medium | C-H stretching (aromatic) | [11] [12] |

| 2950-2850 | Strong | C-H stretching (aliphatic) | [11] [12] |

| 1620-1600 | Medium | C=C stretching (pyrazole) | [11] [12] |

| 1580-1560 | Strong | C=N stretching (pyrazole) | [11] [12] |

| 1450-1400 | Medium | C-H bending | [11] |

| 1350-1300 | Medium | C-N stretching | [12] |

| 1080-1060 | Medium | C-C stretching | [11] |

| 960-920 | Medium | C-H out-of-plane bending | [11] |

| 800-750 | Medium | Ring deformation | [11] |

Mass Spectrometry

Mass spectrometric analysis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine provides valuable information about fragmentation patterns and molecular ion behavior. The molecular ion peak appears at m/z 179, corresponding to the exact molecular weight of the compound [13] [14]. Under electron impact ionization, the compound exhibits characteristic fragmentation patterns typical of pyrazole derivatives.

Primary fragmentation involves α-cleavage adjacent to the nitrogen atom, resulting in loss of methyl radicals (m/z 164) and other alkyl fragments [13] [14]. The cyclohexyl substituent contributes to fragmentation through successive loss of alkyl units, generating fragments at m/z 150, 136, and lower mass ions [13] [14].

The pyrazole ring system typically remains intact during initial fragmentation, with the base peak often corresponding to cyclohexyl-containing fragments (m/z 83) or the methylpyrazole amine core (m/z 97) [13] [14]. Secondary fragmentation processes involve nitrogen-nitrogen bond cleavage within the pyrazole ring, though this process is generally less favorable than peripheral fragmentation [13] [14].

Table 6: Mass Spectrometry Fragmentation Patterns (Estimated)

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pattern |

|---|---|---|---|

| 179 | 100 (M⁺- ) | Molecular ion [M]⁺- | Base peak |

| 164 | 15-25 | [M-CH₃]⁺ (loss of methyl) | α-cleavage |

| 150 | 10-20 | [M-CHO]⁺ or [M-C₂H₅]⁺ | Multiple losses |

| 136 | 20-30 | [M-C₃H₇]⁺ | Alkyl chain fragmentation |

| 109 | 30-40 | [C₆H₁₁N₂]⁺ (cyclohexyl-pyrazole) | Ring retention |

| 97 | 40-50 | [C₄H₇N₃]⁺ (methylpyrazole amine) | Pyrazole core |

| 83 | 60-70 | [C₆H₁₁]⁺ (cyclohexyl) | Cyclohexyl cation |

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine reveals electronic transitions characteristic of heterocyclic aromatic compounds. The compound exhibits multiple absorption bands corresponding to different electronic transitions within the molecular framework [8] [15].

The n→π* transition, involving promotion of nitrogen lone pair electrons to π* orbitals, typically appears in the range of 280-300 nm with moderate extinction coefficients (500-1000 L·mol⁻¹·cm⁻¹) [8] [15]. This transition is characteristic of the pyrazole ring system and is sensitive to substitution patterns.

The π→π* transition, corresponding to aromatic excitation within the pyrazole ring, occurs at shorter wavelengths (250-270 nm) with higher extinction coefficients (5000-10000 L·mol⁻¹·cm⁻¹) [8] [15]. This transition reflects the aromatic character of the heterocycle and contributes to the compound's chromophoric properties.

Higher energy transitions, including n→σ* transitions and charge transfer processes, appear in the far-UV region (200-220 nm) and may extend into the near-UV range (300-350 nm) depending on the degree of conjugation and substitution effects [15].

Table 7: Ultraviolet-Visible Spectroscopic Properties (Estimated)

| Transition Type | Wavelength (λmax, nm) | Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|---|

| n→π* | 280-300 | 500-1000 | Nitrogen lone pair to π* (pyrazole) |

| π→π* | 250-270 | 5000-10000 | π-π* transition (aromatic system) |

| n→σ* | 200-220 | 1000-3000 | Nitrogen lone pair to σ* |

| Charge Transfer | 300-350 | 1000-5000 | Intramolecular charge transfer |